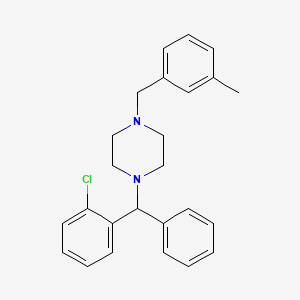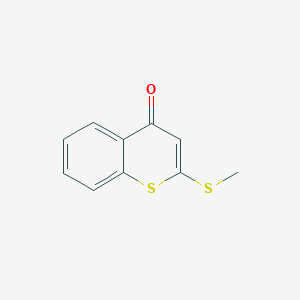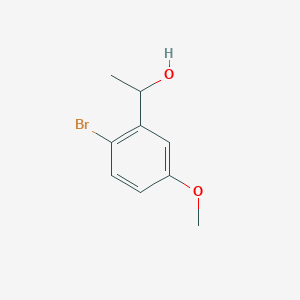
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, also known as 2-bromo-4'-methoxyacetophenone, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the phenylalkanol family and has a molecular formula of C9H11BrO2.
Applications De Recherche Scientifique
Metabolism and Analytical Toxicology
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol has been studied in the context of metabolism and analytical toxicology. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of related psychoactive phenethylamine compounds in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which is structurally similar to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol have been explored in various studies. Sherekar et al. (2021) described the synthesis of related compounds and their antimicrobial activities, highlighting the potential utility of these compounds in medical applications (Sherekar, Kakade, & Padole, 2021).
Chemical and Pharmacological Research
In the field of chemical and pharmacological research, compounds similar to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol have been used to study various biological activities. Suzuki et al. (2020) discovered 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols with potent antiproliferative activity, indicating the relevance of such compounds in cancer research (Suzuki et al., 2020).
Environmental Toxicology
Studies have also been conducted on the environmental toxicology of compounds related to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. Satsuma and Masuda (2012) researched the dechlorination of methoxychlor, an organochlorine insecticide, by various bacterial species, which is relevant to understanding the environmental fate of similar compounds (Satsuma & Masuda, 2012).
Mécanisme D'action
Target of Action
It’s structurally similar compound, 2-bromo-4’-methoxyacetophenone, has been tested and found to inhibit protein tyrosine phosphatases shp-1 and ptp1b .
Mode of Action
Based on its structural similarity to 2-bromo-4’-methoxyacetophenone, it may interact with its targets (such as shp-1 and ptp1b) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Inhibition of protein tyrosine phosphatases like shp-1 and ptp1b can impact multiple signaling pathways, including those involved in cell growth, differentiation, and metabolic regulation .
Result of Action
Inhibition of protein tyrosine phosphatases like shp-1 and ptp1b could potentially alter cellular signaling pathways, leading to changes in cell behavior .
Propriétés
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZQUGAJUHESFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





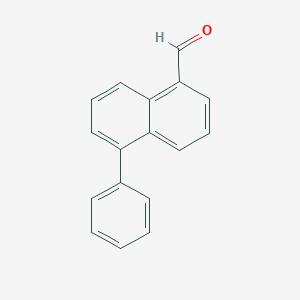

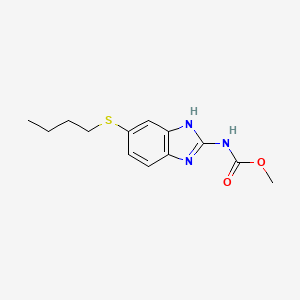
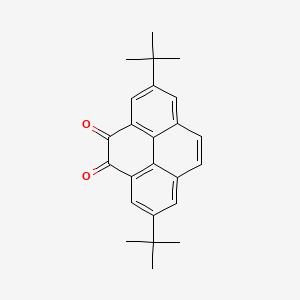
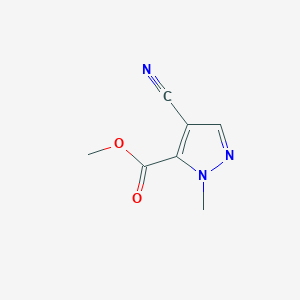
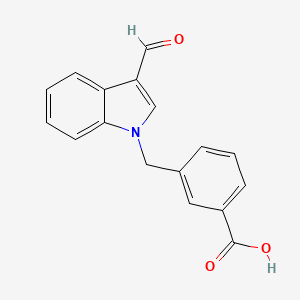

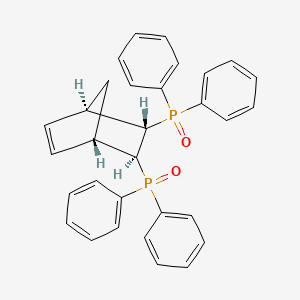
![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)
![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)
